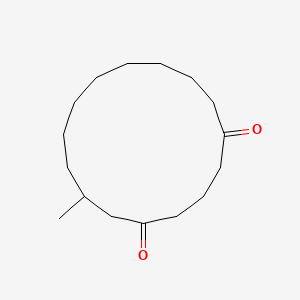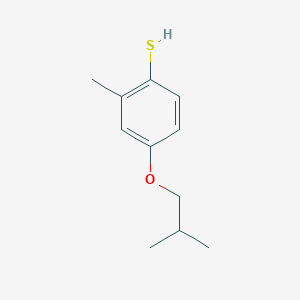
(Dimethylphosphino)dimethylgallium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dimethylphosphino)dimethylgallium is an organogallium compound with the molecular formula C4H12GaP It is a coordination complex where gallium is bonded to a dimethylphosphino ligand and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylphosphino)dimethylgallium typically involves the reaction of gallium trichloride (GaCl3) with dimethylphosphine (PMe2H) in the presence of a base such as triethylamine. The reaction proceeds as follows:
GaCl3+2PMe2H+3Et3N→Ga(PMe2Me)2+3Et3NHCl
The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Dimethylphosphino)dimethylgallium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The dimethylphosphino ligand can be substituted with other ligands, leading to the formation of different gallium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under inert atmosphere conditions.
Substitution: Ligand substitution reactions are carried out using various ligands such as phosphines, amines, and halides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Gallium oxide (Ga2O3) and other gallium-containing oxides.
Reduction: Lower oxidation state gallium compounds such as Ga(I) or Ga(0) complexes.
Substitution: New gallium complexes with different ligands, such as this compound derivatives.
Applications De Recherche Scientifique
Chemistry
(Dimethylphosphino)dimethylgallium is used as a precursor in the synthesis of various gallium-containing compounds. It is also employed in the study of gallium coordination chemistry and the development of new catalytic systems.
Biology and Medicine
Research is ongoing to explore the potential biological and medicinal applications of this compound. Its unique chemical properties may offer new avenues for drug development and therapeutic interventions.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and optoelectronic devices. Its role as a catalyst in various chemical reactions is also being investigated.
Mécanisme D'action
The mechanism of action of (Dimethylphosphino)dimethylgallium involves its ability to coordinate with various substrates and facilitate chemical transformations. The dimethylphosphino ligand provides a stable coordination environment for the gallium center, allowing it to participate in catalytic cycles and other chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylgallium (GaMe3): Another organogallium compound with similar applications in materials science and catalysis.
Triethylgallium (GaEt3): Similar to trimethylgallium but with ethyl groups instead of methyl groups.
Gallium trichloride (GaCl3): A common gallium precursor used in various chemical reactions.
Uniqueness
(Dimethylphosphino)dimethylgallium is unique due to the presence of the dimethylphosphino ligand, which imparts distinct chemical properties and reactivity. This ligand enhances the stability and coordination ability of the gallium center, making it suitable for specific applications that other gallium compounds may not be able to achieve.
Propriétés
Numéro CAS |
92063-66-6 |
|---|---|
Formule moléculaire |
C4H13GaP |
Poids moléculaire |
161.84 g/mol |
InChI |
InChI=1S/C2H7P.2CH3.Ga/c1-3-2;;;/h3H,1-2H3;2*1H3; |
Clé InChI |
CUDRWVICMHIGDT-UHFFFAOYSA-N |
SMILES canonique |
CPC.C[Ga]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


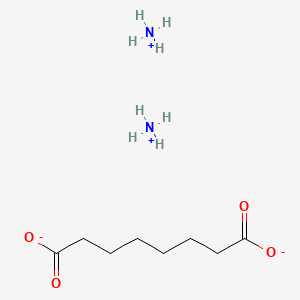
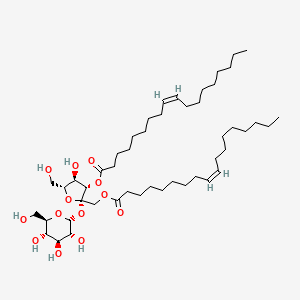
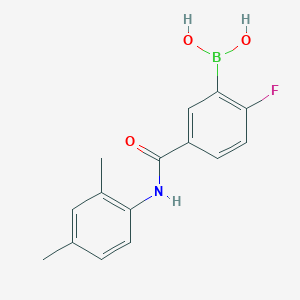
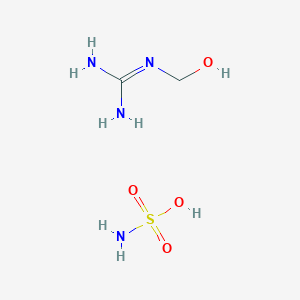

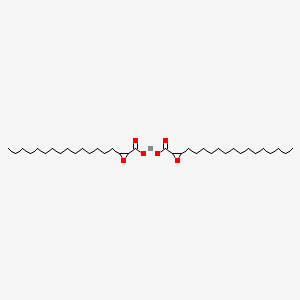
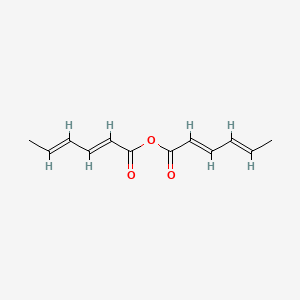



![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)

